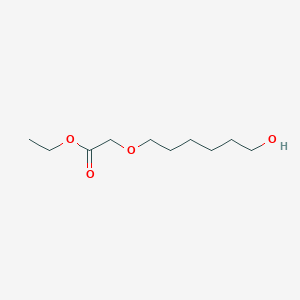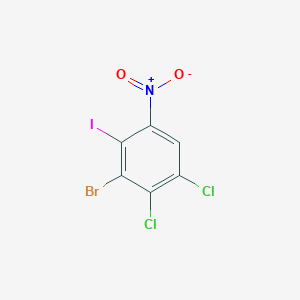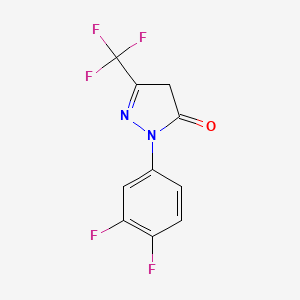![molecular formula C9H14FNO B13905889 [(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13905889.png)
[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol is a fluorinated organic compound with a unique structure that includes a fluoromethylene group and a tetrahydro-1H-pyrrolizin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol involves the use of fluoromethylene transfer chemistry. This method is attractive for building fluorinated products of high value. One approach involves the use of fluoromethylsulfonium reagents to achieve the one-fluorine-one-carbon modification of a substrate, leading to the formation of monofluorinated five-membered rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes developed in research laboratories can potentially be scaled up for industrial applications. The use of fluoromethylsulfonium reagents and other fluorinating agents would be key components of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The fluoromethylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex fluorinated molecules.
Biology: It can be used in studies involving fluorinated analogs of biological molecules to understand their interactions and functions.
Wirkmechanismus
The mechanism of action of [(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol involves its interaction with molecular targets through its fluoromethylene group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer and nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(8S)-6-Methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol
- 1H-Pyrrolizine-7a(5H)-methanol, 2-(fluoromethylene)tetrahydro-, (2E,7aS)-
Uniqueness
[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol is unique due to its specific fluoromethylene group, which imparts distinct chemical and physical properties. This makes it valuable for applications requiring high reactivity and stability .
Eigenschaften
Molekularformel |
C9H14FNO |
|---|---|
Molekulargewicht |
171.21 g/mol |
IUPAC-Name |
[(8S)-6-(fluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C9H14FNO/c10-5-8-4-9(7-12)2-1-3-11(9)6-8/h5,12H,1-4,6-7H2/t9-/m0/s1 |
InChI-Schlüssel |
GZEVXTHNYVCIIO-VIFPVBQESA-N |
Isomerische SMILES |
C1C[C@]2(CC(=CF)CN2C1)CO |
Kanonische SMILES |
C1CC2(CC(=CF)CN2C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Sodium thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B13905822.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13905825.png)

![6-[2-(3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13905832.png)




![4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine;hydrochloride](/img/structure/B13905874.png)


![[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13905890.png)
